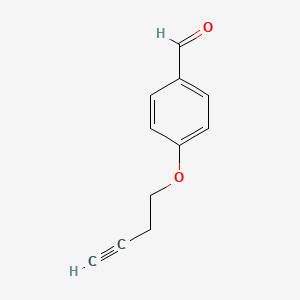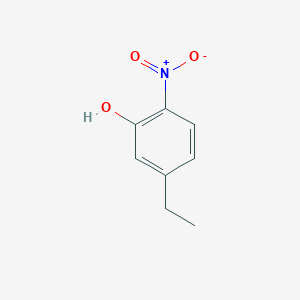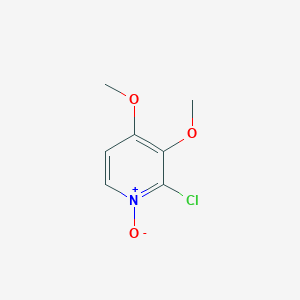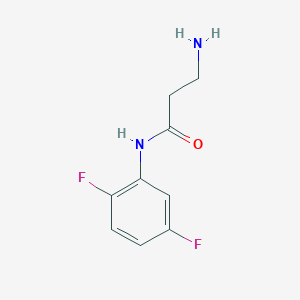![molecular formula C13H18F2N2O2 B3198841 tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate CAS No. 1016680-39-9](/img/structure/B3198841.png)
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18F2N2O2 and a molecular weight of 272.29 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate” are currently unknown. This compound is a relatively new entity and research is still ongoing to identify its specific targets and their roles .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl carbamate and 2,4-difluorophenyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM).
Procedure: The tert-butyl carbamate is reacted with 2,4-difluorophenyl ethylamine under controlled temperature conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate undergoes various chemical reactions :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Reaction conditions often involve controlled temperatures and specific solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate can be compared with similar compounds to highlight its uniqueness :
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: This compound has a similar structure but contains an acrylamide group instead of the difluorophenyl group.
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: This compound has an ethoxy group instead of the difluorophenyl group.
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has multiple ethoxy groups, making it more hydrophilic compared to the difluorophenyl derivative.
These comparisons highlight the unique properties of this compound, such as its specific interactions and applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQJWNVGUJWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)


![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)



![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)





